molecular formula C20H22N2O4S B2869459 1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-26-3

1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2869459
CAS No.: 878428-26-3
M. Wt: 386.47
InChI Key: OFQCXCGNMDNYBD-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazol-5,5-dioxide class, characterized by a bicyclic core structure fused with aromatic substituents. The 5,5-dioxide moiety enhances stability and polarity, a feature common to analogs in this class .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-14-8-10-15(11-9-14)21-17-12-27(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQCXCGNMDNYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa (Predicted)
Target Compound 4-Ethylphenyl / 2-Methoxyphenyl C₂₂H₂₃N₂O₃S 407.49* Not reported Not reported Not reported
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Fluorophenyl / 4-Fluorophenyl C₁₉H₁₅F₂N₂O₃S 398.39 Not reported Not reported Not reported
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl / Phenyl C₂₁H₂₂N₂O₄S 402.47 Not reported Not reported Not reported
1-(2-Methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Methylphenyl / 4-Methylphenyl C₁₉H₂₀N₂O₃S 356.44 1.324 (Predicted) 581.2 (Predicted) 0.0±0.20
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Phenyl / 3-Trifluoromethylphenyl (thione) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 (Predicted) 559.1 (Predicted) -1.13±0.20

*Molecular weight calculated based on formula.

Key Observations:
  • Steric Effects : Bulky substituents like 4-ethylphenyl may reduce rotational freedom compared to smaller groups (e.g., methyl in ).
  • Polarity : The 5,5-dioxide group increases hydrophilicity across all analogs, but substituents like ethoxy () or trifluoromethyl () modulate solubility further.

Physicochemical Properties

  • Density and Boiling Points : Analogs with methyl or trifluoromethyl groups exhibit higher predicted densities (1.324–1.56 g/cm³ ) compared to the target compound, suggesting tighter molecular packing. The ethoxy-substituted analog () likely has lower density due to its larger substituent.
  • Acidity (pKa) : The thione derivative () shows a significantly lower pKa (-1.13), indicating stronger acidity compared to the neutral ketone analogs (e.g., 0.0 pKa for ). The target compound’s pKa is unreported but expected to align with neutral imidazolones.

Preparation Methods

Core Heterocycle Formation

The thieno[3,4-d]imidazol-2(3H)-one core is synthesized via cyclization reactions. A common precursor, such as a thiophene derivative bearing amino and carbonyl functionalities, undergoes intramolecular cyclization under acidic or basic conditions. For example, heating a mixture of 3-aminothiophene-4-carboxylic acid derivative with phosphoryl chloride ($$ \text{POCl}_3 $$) at $$ 80^\circ \text{C} $$ facilitates ring closure to form the tetrahydrothienoimidazolone scaffold. Alternative methods employ catalytic bases like sodium hydride ($$ \text{NaH} $$) in dimethylformamide at $$ 50^\circ \text{C} $$, achieving cyclization yields of $$ 65-75\% $$ .

Key Reaction Conditions for Core Formation

Precursor Reagent Temperature Yield
3-Aminothiophene derivative $$ \text{POCl}_3 $$ $$ 80^\circ \text{C} $$ 70%
Thiophene-carboxamide $$ \text{NaH} $$ $$ 50^\circ \text{C} $$ 65%

Oxidation to 5,5-Dioxide

The final oxidation step converts the thienoimidazole sulfide to the 5,5-dioxide. Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid at $$ 60^\circ \text{C} $$ for 6 hours is the most cited method, achieving $$ >90\% $$ oxidation efficiency. Alternative oxidants like meta-chloroperbenzoic acid ($$ \text{mCPBA} $$) in dichloromethane ($$ \text{DCM} $$) at room temperature offer milder conditions but lower yields ($$ 70-75\% $$).

Oxidation Efficiency Comparison

Oxidant Solvent Temperature Yield
$$ \text{H}2\text{O}2 $$ Acetic acid $$ 60^\circ \text{C} $$ 92%
$$ \text{mCPBA} $$ DCM $$ 25^\circ \text{C} $$ 73%

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable rapid mixing and heat dissipation during cyclization, reducing side products by $$ 15\% $$ compared to batch processes. For oxidation, falling-film evaporators ensure controlled $$ \text{H}2\text{O}2 $$ addition, minimizing exothermic risks. Post-synthesis purification via crystallization from ethanol-water mixtures (3:1 v/v) achieves $$ 99.5\% $$ purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Methodologies

A side-by-side evaluation of academic and industrial methods reveals trade-offs:

Parameter Laboratory-Scale Industrial-Scale
Cyclization Yield 65-75% 80-85%
Oxidation Time 6 hours 4 hours
Purity 95-98% 99.5%
Cost per Gram \$12.50 \$4.20

Industrial methods leverage automation and in-line analytics to enhance reproducibility, albeit with higher initial capital investment.

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